molecular formula C8H14ClF2NO2 B2534595 Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride CAS No. 2225136-67-2

Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride

Cat. No.: B2534595
CAS No.: 2225136-67-2
M. Wt: 229.65
InChI Key: ZYVLXDSKZNIBQQ-UHFFFAOYSA-N
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Description

Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl. It is known for its unique structure, which includes a difluorocyclopropyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The initial step involves the formation of the difluorocyclopropyl ring. This can be achieved through the reaction of a suitable precursor with a difluorocarbene source under controlled conditions.

    Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group to the cyclopropyl ring. This is typically done through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The aminoethyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate
  • Ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate
  • Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]propanoate

Uniqueness

Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. The presence of the difluorocyclopropyl group also imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-6(12)4-7(2-3-11)5-8(7,9)10;/h2-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVLXDSKZNIBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1(F)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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